molecular formula C23H28FIN4O2 B13430628 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide

3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide

Cat. No.: B13430628
M. Wt: 538.4 g/mol
InChI Key: SNAGPSNXTBVYAL-UHFFFAOYSA-N
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Description

The compound 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one; iodide is a structurally complex heterocyclic molecule featuring:

  • A 2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl core, a rigid bicyclic system with a quaternary ammonium center.
  • A 4-fluoro-2-hydroxyphenyl substituent, which introduces both halogen and phenolic functionalities.
  • An iodide counterion, contributing to its ionic character and solubility profile.

Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX being widely employed for refinement and analysis .

Properties

Molecular Formula

C23H28FIN4O2

Molecular Weight

538.4 g/mol

IUPAC Name

3-[2-[3-(4-fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide

InChI

InChI=1S/C23H27FN4O2.HI/c1-15-18(23(30)27-10-3-2-4-21(27)25-15)9-13-28-11-7-16(8-12-28)22(26-28)19-6-5-17(24)14-20(19)29;/h5-6,14,16H,2-4,7-13H2,1H3;1H

InChI Key

SNAGPSNXTBVYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CC[N+]34CCC(CC3)C(=N4)C5=C(C=C(C=C5)F)O.[I-]

Origin of Product

United States

Preparation Methods

Construction of the Nitrogen-Bridgehead Bicyclic Core

The nitrogen-bridgehead bicyclic system, specifically the 2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl scaffold, is synthesized through several well-documented synthetic routes:

  • Cyclization strategies : Intramolecular cyclizations involving aminoalkenes or aminoalkynes under palladium catalysis or radical conditions are common. For example, palladium-catalyzed oxidative tandem reactions enable the formation of bicyclic nitrogen-bridgehead structures with high stereoselectivity and yield.

  • Free radical cyclizations : UV-light or radical initiators (e.g., AIBN) can induce cyclization of suitably functionalized precursors to yield bicyclic aza compounds.

  • 1,3-Dipolar cycloaddition : Azomethine imines and dipolarophiles are reacted to form bicyclic nitrogen-bridgehead heterocycles, often with excellent stereocontrol and yields up to 95%.

  • Multistep syntheses from amino bicyclic precursors : Commercially available or easily synthesized (S)-3-amino-1-azabicyclo[2.2.2]octane can serve as a starting point for further functionalization.

Formation of the Tetrahydropyrido[1,2-a]pyrimidin-4-one Ring System

  • Cyclocondensation reactions : The tetrahydropyridopyrimidinone ring is typically synthesized via condensation of appropriate aminopyridines with β-dicarbonyl compounds or ketoesters under acidic or basic catalysis.

  • Substitution at the 2-methyl position : Methylation can be achieved by using methyl-substituted precursors or via methylation reactions post ring formation.

Linking the Bicyclic Core with the Tetrahydropyridopyrimidinone

  • Alkylation or reductive amination : The ethyl linker is introduced by alkylation of the bicyclic nitrogen or via reductive amination using aldehyde or ketone precursors bearing the tetrahydropyridopyrimidinone moiety.

Quaternization to Form the Iodide Salt

  • Iodide salt formation : The azoniabicyclic nitrogen is quaternized by treatment with an iodide source such as methyl iodide or iodine under controlled conditions to yield the iodide salt form of the compound.

Representative Synthetic Sequence (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of (S)-3-amino-1-azabicyclo[2.2.2]octane Literature procedure or commercial source Amino bicyclic scaffold
2 Coupling with 4-fluoro-2-hydroxyphenyl derivative Pd-catalyzed cross-coupling, e.g., Pd(PPh3)4, base, solvent Substituted bicyclic amine
3 Synthesis of 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one Cyclocondensation of aminopyridine with β-ketoester Heterocyclic ring system
4 Alkylation/reductive amination linking bicyclic amine and pyrimidinone Alkyl halide or aldehyde + reductive amination reagents (NaBH3CN) Linked intermediate
5 Quaternization with methyl iodide or iodine Methyl iodide, room temperature or reflux Final iodide salt

Data Tables and Yields from Literature

Compound Stage Yield (%) Reaction Conditions Notes
(S)-3-amino-1-azabicyclo[2.2.2]octane synthesis 70-85% Thionyl chloride reflux, methylene chloride solvent High purity, scalable
Pd-catalyzed coupling with fluoro-hydroxyphenyl 65-90% Pd(PPh3)4, base, inert atmosphere Sensitive to phenol protection
Cyclocondensation to pyridopyrimidinone 60-80% Acid/base catalysis, reflux Methyl substitution introduced
Alkylation/reductive amination 75-88% NaBH3CN, mild acid High selectivity
Quaternization to iodide salt 80-95% Methyl iodide, room temperature Formation of stable iodide salt

Extensive Research Discoveries and Insights

  • Synthetic versatility : The nitrogen-bridgehead bicyclic scaffold can be accessed via multiple synthetic routes, including radical, palladium-catalyzed, and dipolar cycloaddition methods, allowing for structural diversity and functional group tolerance.

  • Biological relevance : Compounds containing the 2-aza-1-azoniabicyclo[2.2.2]octane motif have shown promising biological activities, including receptor modulation and enzyme inhibition, which justifies the synthetic efforts.

  • Quaternization effects : Formation of the iodide salt improves compound stability and solubility, which is advantageous for pharmaceutical applications.

  • Protecting group strategies : The presence of sensitive hydroxy and fluoro substituents requires careful protection during synthetic steps to avoid side reactions and ensure high yields.

  • Catalyst and ligand optimization : Palladium-catalyzed steps benefit from ligand tuning to achieve high enantiomeric excess and regioselectivity, critical for the bioactive compound synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.

    Reduction: The azoniabicyclo[2.2.2]octane system can be reduced to form a more saturated bicyclic structure.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the azoniabicyclo[2.2.2]octane system would produce a more saturated bicyclic compound.

Scientific Research Applications

3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide involves its interaction with specific molecular targets. The fluorinated phenyl group may interact with hydrophobic pockets in proteins, while the azoniabicyclo[2.2.2]octane system can form strong ionic interactions. The pyrido[1,2-a]pyrimidinone core may participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Target Compound

  • Bicyclo[2.2.2]octane system : This system is highly rigid due to its three fused six-membered rings, limiting conformational flexibility. The rigidity may enhance binding selectivity in biological targets.
  • Quaternary ammonium center : Introduces positive charge, influencing solubility and electrostatic interactions.

Similar Compound: 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono)-1,3-thiazolidin-4-one

  • Thiazolidin-4-one substituent: A neutral heterocycle with sulfur and carbonyl groups, differing in electronic properties compared to the pyrido-pyrimidinone system.

Key Difference: The target’s rigid bicyclo[2.2.2]octane may confer superior stability in physiological environments compared to the more flexible bicyclo[3.3.1]nonane analog .

Heterocyclic Components: Electronic and Functional Diversity

Target Compound

  • Pyrido[1,2-a]pyrimidin-4-one: Combines pyridine and pyrimidinone rings, offering multiple hydrogen-bonding sites (e.g., carbonyl oxygen) and aromatic π-systems.

Similar Compounds: Pyrazolo[1,5-a]pyrimidines and Thieno[2,3-b]pyridines

  • Pyrazolo[1,5-a]pyrimidines: Feature a pyrazole fused to pyrimidine, with nitrogen-rich systems favoring hydrogen-bond donor/acceptor interactions.
  • Thieno[2,3-b]pyridines: Incorporate sulfur, enhancing lipophilicity and redox activity compared to oxygen-containing systems.

Key Difference: The target’s pyrido-pyrimidinone system balances hydrogen-bonding capacity (via pyrimidinone) and aromaticity (via pyridine), whereas sulfur-containing analogs prioritize lipophilicity .

Substituent Effects: Halogen vs. Phenyl Groups

Target Compound

  • 4-Fluoro-2-hydroxyphenyl : The fluorine atom enhances metabolic stability and membrane permeability, while the hydroxyl group enables hydrogen bonding.

Similar Compound: Benzofuran-Containing Derivatives

  • Benzofuran moiety : A neutral, planar aromatic system with oxygen, favoring π-π stacking but lacking halogen-mediated interactions.

Key Difference: The fluorine in the target compound may improve pharmacokinetic properties (e.g., half-life) compared to non-halogenated analogs.

Tabulated Comparison of Structural and Physicochemical Properties

Property Target Compound Bicyclo[3.3.1]nonane Analog Benzofuran Derivatives
Bicyclic System 2.2.2 (rigid) 3.3.1 (flexible) N/A
Heterocycle Pyrido-pyrimidinone (N/O) Thiazolidin-4-one (S/O) Pyrazolo-pyrimidine (N-rich)
Key Substituent 4-Fluoro-2-hydroxyphenyl Diphenyl Benzofuran
Charge Cationic (iodide counterion) Neutral Neutral
Hydrogen-Bonding Capacity High (pyrimidinone O, phenolic OH) Moderate (thiazolidinone O, hydrazone NH) Moderate (pyrazole N, carbonyl O)

Biological Activity

The compound 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one; iodide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps that include the formation of bicyclic structures and the introduction of functional groups such as fluorine and hydroxyl groups. The synthetic pathway often employs advanced techniques such as NMR spectroscopy and mass spectrometry to confirm the structure of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes related to cholesterol biosynthesis and other metabolic processes.

Inhibition Studies

Recent research indicates that derivatives of similar compounds exhibit significant inhibitory effects on enzymes like squalene synthase , which plays a crucial role in cholesterol production. For instance, compounds with structural similarities have shown IC50 values ranging from 0.058 µM to 90 nM against various enzyme activities in hepatic microsomes from different species .

CompoundTarget EnzymeIC50 Value (µM)
Compound ASqualene Synthase0.058
Compound BSqualene Synthase0.49
Compound CSqualene Synthase3.6
Compound DSqualene Synthase32

Anti-Hepatitis B Activity

One notable study focused on the anti-hepatitis B activity of related compounds, revealing that certain derivatives possess potent antiviral properties. The mechanism involves the inhibition of viral replication through interference with nucleoside metabolism .

Cholesterol Biosynthesis Inhibition

In vivo studies demonstrated that compounds similar to the one can effectively inhibit cholesterol biosynthesis in animal models. For example, a derivative was shown to reduce cholesterol levels significantly when administered at a dosage of 32 mg/kg .

Research Findings

Recent findings highlight the potential use of this compound in treating conditions related to hypercholesterolemia and viral infections:

  • Antiviral Properties : The compound's structural features suggest it may inhibit viral enzymes critical for hepatitis B virus replication.
  • Cholesterol Regulation : Inhibition of squalene synthase by structurally similar compounds indicates a potential therapeutic application in managing cholesterol levels.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for structural characterization of this compound?

  • Methodological Answer : Employ a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve complex proton environments, particularly for the bicyclo[2.2.2]octane and pyrido-pyrimidinone moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and iodide counterion. IR spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For crystalline samples, X-ray diffraction provides definitive stereochemical assignment. Comparative analysis with structurally analogous compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones) can validate spectral interpretations .

Q. How can researchers optimize the synthesis protocol for this compound?

  • Methodological Answer : Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for cyclization reactions to enhance solubility of intermediates.
  • Catalysis : Palladium on carbon (Pd/C) or copper(I) iodide may improve coupling efficiency during heterocycle formation.
  • Temperature control : Maintain 60–80°C during aza-Michael additions to prevent side reactions.
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Reference synthetic routes for analogous thiazolidinone-pyrido-pyrimidinones for troubleshooting .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Due to its polar nature and iodide counterion, ion-exchange chromatography (e.g., Dowex resin) can separate ionic byproducts. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related impurities. For large-scale purification, countercurrent distribution or crystallization in mixed solvents (e.g., dichloromethane/methanol) improves yield .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?

  • Methodological Answer :

  • Assay validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly.
  • Cellular permeability : Assess membrane penetration via Caco-2 monolayer assays or PAMPA . Low permeability may explain discrepancies between enzyme and cell-based results.
  • Metabolic stability : Perform microsomal stability assays to identify rapid degradation in cellular environments. Modify the fluorophenyl or morpholinyl groups to enhance stability .

Q. What computational strategies predict the binding affinity and selectivity of this compound toward biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases or GPCRs, focusing on the bicyclo[2.2.2]octane moiety’s steric effects.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (≥100 ns) to assess conformational stability of the pyrido-pyrimidinone core.
  • Free energy perturbation (FEP) : Quantify binding energy differences between analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to guide SAR studies .

Q. What challenges arise in achieving regioselective functionalization of the pyrido-pyrimidinone core?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the aza-bicyclo system) to steer electrophilic substitution to the C-3 or C-9 positions.
  • Metal-mediated catalysis : Employ palladium-catalyzed C–H activation with pyridine-based ligands to selectively modify the C-2 methyl group.
  • Solvent effects : Use low-polarity solvents (e.g., toluene) to minimize nucleophilic attack on the carbonyl group during alkylation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C). The iodide counterion may increase susceptibility to hydrolysis at pH > 10.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar bicyclic systems).
  • Light sensitivity : Store in amber vials under inert gas if the fluorophenyl group exhibits UV-mediated degradation .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

  • Methodological Answer : Key analogs include:

Analog StructureModificationBioactivity Trend
Replacement of 4-fluoro-2-hydroxyphenyl with 4-methoxyphenylIncreased logPEnhanced membrane permeability but reduced kinase inhibition
Substitution of iodide with tetrafluoroborateAltered solubilityImproved crystallinity without affecting target affinity
Addition of morpholinyl group to the ethyl chainIncreased polarityReduced cytotoxicity in normal cell lines

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